Methyl 5-amino-6-methylpicolinate
Overview
Description
Methyl 5-amino-6-methylpicolinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methylpicolinate typically involves the following steps:
Nitration: The starting material, 6-methylpicolinic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted picolinates depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 5-nitro-6-methylpicolinate: Similar structure but with a nitro group instead of an amino group.
Methyl 5-hydroxy-6-methylpicolinate: Contains a hydroxy group at the 5-position.
Methyl 5-chloro-6-methylpicolinate: Features a chloro group at the 5-position.
Uniqueness: Methyl 5-amino-6-methylpicolinate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-amino-6-methylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXWFPWIDMWTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343786-11-8 | |
Record name | methyl 5-amino-6-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.